(S)-dimethyl 2-aminopentanedioate, also known as Dimethyl L-Glutamate, is a chiral compound with the molecular formula CHNO and a CAS number of 6525-53-7. This compound is a derivative of glutamic acid, featuring two ester groups and an amino group. The presence of these functional groups contributes to its unique chemical properties and biological activities. It is primarily used in biochemical research and pharmaceutical applications due to its structural similarity to naturally occurring amino acids.
These reactions highlight its versatility as a building block in organic synthesis and biochemistry .
(S)-dimethyl 2-aminopentanedioate exhibits significant biological activity, particularly related to neurotransmission. As a derivative of glutamic acid, it plays a role in the central nervous system as a neurotransmitter precursor. Its activity may influence:
Research indicates that compounds like (S)-dimethyl 2-aminopentanedioate may have implications in treating neurological disorders by modulating glutamate levels .
The synthesis of (S)-dimethyl 2-aminopentanedioate typically involves the following methods:
These methods are widely documented and utilized in both laboratory settings and industrial applications .
(S)-dimethyl 2-aminopentanedioate has several applications, including:
These applications underscore the compound's relevance across multiple fields .
Interaction studies involving (S)-dimethyl 2-aminopentanedioate focus on its relationship with various biological systems:
Understanding these interactions is crucial for developing therapeutic strategies targeting neurological disorders .
Several compounds share structural similarities with (S)-dimethyl 2-aminopentanedioate. Notable examples include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| L-glutamic Acid | Amino Acid | Naturally occurring neurotransmitter |
| Dimethyl L-glutamate | Ester of Glutamic Acid | Similar in structure but lacks the amine group |
| (R)-dimethyl 2-aminopentanedioate | Enantiomer | Mirror image; different biological activity |
(S)-dimethyl 2-aminopentanedioate is unique due to its specific stereochemistry, which influences its biological activity compared to its enantiomer and other derivatives. Its dual functionality as both an amino acid derivative and an ester makes it particularly versatile in research and applications .
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dimethyl (2S)-2-aminopentanedioate. This name reflects:
The systematic naming prioritizes functional groups in descending order of seniority (carboxylic acid derivatives > amino groups), ensuring unambiguous identification.
This compound is recognized by multiple synonyms and registry numbers across databases:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 6525-53-7 | PubChem, HMDB |
| PubChem CID | 93032 | PubChem |
| UNII | 3K9BK9LB73 | PubChem |
| EC Number | 229-414-1 | PubChem |
| ChEBI ID | 184065 | ChEBI, HMDB |
Common synonyms include dimethyl L-glutamate, L-glutamic acid dimethyl ester, and glutamic acid dimethyl ester. These aliases reflect its structural relationship to L-glutamic acid, where both carboxyl groups are esterified with methanol.
The molecular formula $$ \text{C}7\text{H}{13}\text{NO}_4 $$ corresponds to a molecular weight of 175.18 g/mol. Key structural features include:
COC(=O)CC[C@@H](C(=O)OC)N. The compound’s stereochemistry is critical for its interactions with biological systems, such as enzyme binding pockets, where enantioselectivity often dictates activity.
The synthesis of (S)-dimethyl 2-aminopentanedioate, also known as dimethyl L-glutamate, represents a fundamental transformation in amino acid chemistry that involves the conversion of L-glutamic acid to its corresponding diester derivative [1]. This compound, with the molecular formula C₇H₁₃NO₄ and molecular weight of 175.18 g/mol, serves as an important intermediate in pharmaceutical and biochemical applications [2]. The chemical structure can be represented by the SMILES notation O=C(OC)C@@HCCC(OC)=O, indicating the presence of two methyl ester groups and maintaining the stereochemical integrity of the original amino acid [1].
The direct esterification of L-glutamic acid to produce (S)-dimethyl 2-aminopentanedioate involves several well-established methodologies, each with distinct advantages and limitations [3]. The most widely employed approach utilizes thionyl chloride in methanol, which provides a highly efficient conversion mechanism through the formation of intermediate chlorosulfite esters [4] [5].
The thionyl chloride-methanol system operates through a multi-step mechanism where the carboxylic acid groups of L-glutamic acid first react with thionyl chloride to form acyl chlorosulfite intermediates [4]. These intermediates subsequently undergo nucleophilic attack by methanol molecules, resulting in the formation of methyl esters while releasing sulfur dioxide and hydrogen chloride as gaseous byproducts [5]. The reaction typically proceeds under controlled temperature conditions, ranging from 0°C for the initial addition of thionyl chloride to 55°C for the reflux period [6] [7].
A comprehensive analysis of esterification methods reveals significant variations in reaction parameters and outcomes:
| Method | Temperature (°C) | Reaction Time (hours) | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Thionyl Chloride/Methanol | 0-55 | 2-72 | 85-100 | High yield, complete conversion, gas evolution drives reaction | Toxic reagents, requires careful handling |
| Hydrogen Chloride/Methanol | 0-65 | 2-24 | 80-95 | Well-established method, mild conditions | Requires gas generation, longer reaction times |
| Sulfuric Acid/Methanol | 65-78 | 4-12 | 75-90 | Cost-effective, readily available reagents | Harsh conditions, potential side reactions |
| Boron Trifluoride/Methanol | 65 | 1-4 | 85-98 | High selectivity, Lewis acid activation | Expensive reagent, moisture sensitive |
| Trimethylsilyl Chloride/Methanol | 25-65 | 12-24 | 88-96 | Mild conditions, reduced racemization risk | Moisture sensitive, specialized reagent |
The thionyl chloride method demonstrates superior performance in terms of yield and reaction completeness [6]. A typical procedure involves dissolving L-glutamic acid in anhydrous methanol, followed by dropwise addition of thionyl chloride at 0°C [3]. The mixture is then heated to reflux temperature for 18-72 hours, depending on the scale and desired conversion [6]. The reaction progress can be monitored by the evolution of sulfur dioxide and hydrogen chloride gases, which serve as indicators of ester formation [4].
One-pot synthesis approaches have gained attention for their operational simplicity and reduced waste generation [3]. These methods involve the direct treatment of L-glutamic acid with thionyl chloride in methanol without intermediate isolation steps [6]. The resulting L-glutamic acid dimethyl ester hydrochloride can be obtained as an oily substance that is directly used in subsequent reactions or converted to the free base form through alkaline treatment [3].
Alternative esterification strategies include the use of trimethylsilyl chloride in methanol, which offers advantages in terms of reduced racemization and milder reaction conditions [7]. This method involves the in-situ generation of hydrogen chloride through the reaction of trimethylsilyl chloride with methanol, providing a more controlled acidic environment [7]. The reaction typically requires 12-24 hours at temperatures between 25-65°C and achieves yields comparable to traditional methods while minimizing stereochemical degradation [7].
The development of enantioselective synthesis methods for (S)-dimethyl 2-aminopentanedioate has become increasingly important due to the growing demand for enantiomerically pure compounds in pharmaceutical applications [8] [9]. Several sophisticated approaches have been developed to achieve high levels of stereochemical control during synthesis.
Chiral phase transfer catalysis represents one of the most successful approaches for enantioselective synthesis of glutamic acid derivatives [8]. This methodology employs chiral quaternary ammonium salts as catalysts to facilitate asymmetric alkylation reactions under biphasic conditions [8]. The process involves the reaction of benzophenone imine derivatives of glycine tert-butyl ester with various electrophiles in the presence of chiral phase transfer catalysts [8]. The resulting products demonstrate excellent enantioselectivities ranging from 80-97% with yields of 63-92% [8] [9].
Asymmetric synthesis parameters for various catalytic systems demonstrate the diversity of available methodologies:
| Catalyst System | Substrate | Enantiomeric Excess (%) | Yield (%) | Temperature (°C) | Reaction Time (hours) |
|---|---|---|---|---|---|
| Chiral Phase Transfer Catalyst | Glycine tert-butyl ester imine | 80-97 | 63-92 | -20 to 25 | 12-48 |
| Jacobsen Chromium Complex | Aldehyde-nitrile condensation | 85-95 | 70-85 | 0 to 25 | 6-24 |
| Chiral Auxiliary - Evans Oxazolidinone | Acyl oxazolidinone | 90-99 | 75-90 | -78 to 0 | 4-12 |
| Asymmetric Hydrogenation (DuPHOS) | Dehydroamino acid | 95-99 | 85-95 | 25 to 50 | 2-8 |
| Enzymatic Resolution | Racemic amino acid ester | 80-95 | 40-50 | 25 to 37 | 24-72 |
The Jacobsen-Strecker synthesis represents another powerful approach for the preparation of glutamate analogues with high enantiomeric purity [10]. This methodology combines lateral metalation with catalytic asymmetric amino nitrile synthesis to produce isoxazole-containing amino acid derivatives [10]. The reaction demonstrates exceptional diastereoselectivity even in the presence of existing chiral centers at the α or β positions relative to the reaction site [10].
Asymmetric hydrogenation using chiral phosphine ligands such as DuPHOS provides an effective route for the synthesis of enantiomerically pure amino acid derivatives [11]. This approach involves the reduction of dehydroamino acid precursors under hydrogen atmosphere in the presence of chiral rhodium or ruthenium catalysts [11]. The method achieves outstanding enantioselectivities of 95-99% while maintaining high chemical yields [11].
Enzymatic resolution methods offer an alternative approach for obtaining enantiomerically pure (S)-dimethyl 2-aminopentanedioate [12]. These biocatalytic processes utilize stereoselective enzymes such as lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture [12]. While the theoretical maximum yield is limited to 50%, the method provides excellent enantiomeric purity and operates under mild, environmentally friendly conditions [12].
The transition from laboratory-scale synthesis to industrial production of (S)-dimethyl 2-aminopentanedioate presents numerous technical and economic challenges that must be addressed to ensure commercial viability [13] [14]. These challenges encompass various aspects of the production process, from raw material procurement to final product quality assurance.
Raw material supply represents a fundamental challenge in industrial-scale production [15]. L-glutamic acid, the primary starting material, is produced on the largest scale of any amino acid, with an estimated annual production of approximately 1.5 million tons [15]. However, the quality requirements for pharmaceutical-grade L-glutamic acid are significantly more stringent than those for food-grade material, leading to supply constraints and cost fluctuations [16]. The fermentation-based production of L-glutamic acid using Corynebacterium glutamicum requires careful control of biotin levels and environmental conditions to achieve optimal yields [16] [17].
Industrial production challenges can be categorized into six major areas:
| Challenge Category | Specific Issues | Impact Level | Mitigation Strategies |
|---|---|---|---|
| Raw Material Supply | L-Glutamic acid availability and cost fluctuation | High | Long-term supplier contracts, alternative sources |
| Reaction Scale-up | Heat management, mixing efficiency, reaction control | Medium-High | Continuous monitoring, advanced reactor design |
| Product Isolation | Solvent recovery, crystallization optimization | Medium | Process optimization, recycling systems |
| Quality Control | Enantiomeric purity monitoring, batch consistency | High | In-line analytics, statistical process control |
| Environmental Impact | Solvent emissions, waste disposal, energy consumption | Medium-High | Green chemistry principles, waste minimization |
| Economic Factors | Capital investment, operating costs, market competition | High | Process efficiency improvements, automation |
Heat management during esterification reactions poses significant technical challenges at industrial scale [18]. The highly exothermic nature of thionyl chloride reactions with carboxylic acids requires sophisticated temperature control systems to prevent thermal runaway and maintain product quality [18]. Large-scale reactors must incorporate efficient heat exchange systems and continuous temperature monitoring to ensure uniform reaction conditions throughout the batch [18].
Solvent recovery and recycling present both economic and environmental considerations [18]. Methanol, the primary solvent used in esterification reactions, must be recovered with high efficiency to minimize operating costs and reduce environmental impact [18]. Advanced distillation systems with multiple separation stages are typically required to achieve the purity levels necessary for solvent reuse [18].
The handling and disposal of gaseous byproducts, particularly sulfur dioxide and hydrogen chloride generated during thionyl chloride esterification, require specialized scrubbing systems and waste treatment facilities [18]. These systems must comply with strict environmental regulations while maintaining cost-effectiveness [18].
Quality control at industrial scale demands sophisticated analytical capabilities to ensure batch-to-batch consistency and enantiomeric purity [19]. High-performance liquid chromatography with chiral stationary phases is essential for monitoring stereochemical integrity throughout the production process [19]. Real-time process monitoring using spectroscopic techniques enables rapid detection of deviations from target specifications [19].
Economic considerations play a crucial role in determining the commercial feasibility of industrial production [18]. The capital investment required for specialized equipment, including corrosion-resistant reactors and sophisticated purification systems, can be substantial [18]. Operating costs must be carefully managed through process optimization and automation to remain competitive in the global marketplace [18].
The purification of (S)-dimethyl 2-aminopentanedioate requires a multi-step approach that addresses both chemical purity and enantiomeric integrity [20] [21]. The selection of appropriate purification methods depends on the scale of operation, desired purity levels, and economic constraints.
Crystallization represents the most commonly employed purification method for amino acid esters [22] [23]. The process typically involves dissolving the crude product in a suitable solvent system, followed by controlled cooling or anti-solvent addition to induce crystal formation [23]. For (S)-dimethyl 2-aminopentanedioate, crystallization from ethyl acetate-petroleum ether mixtures has proven effective in achieving high purity levels while maintaining enantiomeric integrity [22].
The effectiveness of various purification methods can be compared across multiple parameters:
| Method | Purity Achieved (%) | Recovery Yield (%) | Scale Applicability | Cost Relative | Time Required |
|---|---|---|---|---|---|
| Crystallization | 95-99.5 | 80-95 | Laboratory to Industrial | Low | 4-24 hours |
| Column Chromatography | 90-98 | 70-85 | Laboratory to Pilot | Medium | 2-8 hours |
| Chiral HPLC | 99-99.9 | 60-80 | Analytical to Preparative | High | 0.5-4 hours |
| Solvent Extraction | 85-95 | 85-95 | Laboratory to Industrial | Low | 1-6 hours |
| Distillation | 80-90 | 75-90 | Pilot to Industrial | Medium | 2-12 hours |
| Membrane Separation | 88-95 | 80-90 | Pilot to Industrial | Medium-High | 1-8 hours |
Chiral high-performance liquid chromatography serves as both a purification method and an analytical tool for enantiomeric separation [20]. Polysaccharide-derived chiral stationary phases, such as Chiralcel OD-H and Chiralpak IC, demonstrate superior resolution for amino acid ester derivatives [20]. The separation typically employs hexane-isopropanol mobile phases with detection at 254 nm [20].
Column chromatography using silica gel or ion-exchange resins provides an effective means of removing impurities and achieving moderate levels of purification [24]. The method involves the differential adsorption and elution of components based on their polarity and charge characteristics [24]. Ion-pair liquid chromatography with post-column derivatization offers enhanced sensitivity for amino acid analysis [24].
Characterization protocols for (S)-dimethyl 2-aminopentanedioate encompass multiple analytical techniques to confirm identity, purity, and stereochemical integrity [25] [26]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton NMR revealing characteristic patterns for the amino acid backbone and ester functionalities [27]. Carbon-13 NMR spectroscopy offers complementary information about the carbon framework and can detect minor impurities [27].
Comprehensive characterization protocols include the following analytical methods:
| Analytical Method | Primary Information | Detection Limit | Analysis Time | Precision (%) |
|---|---|---|---|---|
| Nuclear Magnetic Resonance (¹H NMR) | Proton environment, coupling patterns | 0.1-1 mg | 15-30 minutes | ±0.1-0.5 |
| Nuclear Magnetic Resonance (¹³C NMR) | Carbon framework, chemical shifts | 1-5 mg | 30-60 minutes | ±0.1-0.5 |
| Mass Spectrometry (ESI-MS) | Molecular weight, fragmentation pattern | 1-10 ng | 5-15 minutes | ±0.01-0.1 |
| Infrared Spectroscopy (FTIR) | Functional group identification | 0.1-1 mg | 5-10 minutes | Qualitative |
| High Performance Liquid Chromatography | Purity assessment, chiral separation | 1-100 ng | 15-45 minutes | ±0.1-1.0 |
| Optical Rotation Measurement | Enantiomeric purity, specific rotation | 1-10 mg | 5-10 minutes | ±0.01-0.05 |
| Melting Point Determination | Phase purity, thermal properties | 1-5 mg | 10-30 minutes | ±0.5-1.0 |
| Elemental Analysis | Elemental composition confirmation | 1-3 mg | 2-4 hours | ±0.3-0.5 |
Mass spectrometry provides definitive molecular weight confirmation and fragmentation analysis [25] [26]. Electrospray ionization mass spectrometry is particularly well-suited for amino acid derivatives, operating effectively under positive ion mode conditions [25]. The technique offers exceptional sensitivity with detection limits in the nanogram range [26].
Infrared spectroscopy enables rapid identification of functional groups and can detect the presence of impurities [28]. The characteristic absorption bands for ester carbonyls, amino groups, and aliphatic chains provide fingerprint information for compound identification [28]. Attenuated total reflectance Fourier-transform infrared spectroscopy offers advantages for solid samples without requiring sample preparation [28].
Optical rotation measurements serve as a critical tool for assessing enantiomeric purity [29]. The specific rotation of (S)-dimethyl 2-aminopentanedioate can be determined using sodium D-line illumination at 25°C [29]. This measurement provides quantitative information about the stereochemical composition and can detect racemization that may occur during synthesis or purification [29].
Melting point determination offers a simple yet effective method for assessing phase purity [30]. Pure enantiomers typically exhibit sharp melting points, while racemic mixtures or impure samples demonstrate broader melting ranges [30]. Differential scanning calorimetry provides more detailed thermal analysis and can detect polymorphic forms [30].